Antiproliferative Potency Advantage of 6-Methyl Over 7-Chloro Benzoxazine-Purine Hybrids in MCF-7 Breast Cancer Cells
In a head-to-head SAR comparison of benzoxazine–purine hybrid series, 6-methyl-substituted derivatives exhibited significantly greater antiproliferative activity than their 7-chloro-substituted counterparts against the MCF-7 breast adenocarcinoma cell line. The most active 6-methyl congener, compound 12 (6-CH₃, X=Cl, Y=Cl), achieved an IC₅₀ of 3.39 ± 0.079 µM, whereas the most active 7-chloro congener, compound 5 (7-Cl, X=Br, Y=H), showed an IC₅₀ of 6.35 ± 0.21 µM, representing a 1.87-fold improvement in potency [1]. Across the full 6-methyl series (compounds 11–14), IC₅₀ values ranged from 3.39 to 7.78 µM, compared to 6.35–13.60 µM for the 7-chloro series (compounds 3–6), establishing a consistent substituent-position effect [2].
| Evidence Dimension | Antiproliferative IC₅₀ against MCF-7 breast cancer cells (72 h, sulforhodamine B assay) |
|---|---|
| Target Compound Data | IC₅₀ = 3.39 ± 0.079 µM (compound 12, 6-CH₃, Cl-purine); series range 3.39–7.78 µM |
| Comparator Or Baseline | IC₅₀ = 6.35 ± 0.21 µM (compound 5, 7-Cl, Br-purine); series range 6.35–13.60 µM |
| Quantified Difference | 1.87-fold lower IC₅₀ (compound 12 vs. compound 5); mean series IC₅₀ approximately 2.1-fold lower for 6-CH₃ vs. 7-Cl |
| Conditions | MCF-7 human breast adenocarcinoma cell line; 72-hour sulforhodamine B colorimetric assay; data expressed as mean ± SD from dose-response curves of at least three independent experiments. |
Why This Matters
For procurement decisions in anticancer drug discovery programs, the 6-methyl substitution pattern provides a quantitatively established advantage in cellular potency over the 7-chloro alternative, directly influencing hit-to-lead prioritization and SAR exploration efficiency.
- [1] Benzoxazine–Purine Hybrids as Antiproliferative Agents. Pharmaceutics 2025, 17(10), 1260; Section 3.2, Table 1. Specific IC₅₀ values for compound 12 (6-CH₃) vs. compound 5 (7-Cl) in MCF-7 cells. View Source
- [2] Benzoxazine–Purine Hybrids as Antiproliferative Agents. Pharmaceutics 2025, 17(10), 1260; Table 1, full series data for compounds 3–6 (7-Cl) and 11–14 (6-CH₃). View Source
